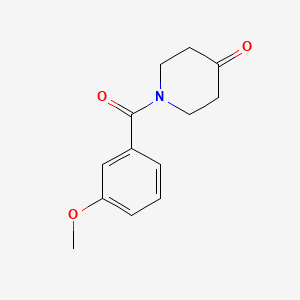
1-(3-Methoxybenzoyl)piperidin-4-one
説明
“1-(3-Methoxybenzoyl)piperidin-4-one” is a chemical compound with the molecular formula C13H15NO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-4-one ring attached to a 3-methoxybenzoyl group . The molecular weight of this compound is 248.28 .科学的研究の応用
Dynamic NMR Studies of Derivatives
- Study Insight: Dynamic NMR studies explored the rotational barriers in compounds like N-(4-methoxybenzoyl) piperidine, revealing that substituting a methoxy group on the para position of the benzene ring decreases the rotational barrier. This suggests potential applications in the study of molecular dynamics and compound stability (Tafazzoli et al., 2008).
Asymmetric Carbon-Carbon Bond-Forming Reactions
- Study Insight: Research demonstrates the use of 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidines in asymmetric carbon-carbon bond-forming reactions. This indicates its role in creating specialized molecular structures with potential pharmacological applications (Kanda et al., 2002).
Molecular Stabilities and Docking Studies
- Study Insight: A study focusing on benzimidazole derivatives, including those with 4-[2-(piperidin-1-yl)ethyl] substituents, highlights their stability and potential anti-cancer properties through molecular docking studies. This suggests potential therapeutic applications in cancer treatment (Karayel, 2021).
Aminolysis of Substituted Phenyl Benzoates
- Study Insight: Research on the aminolysis of Y-substituted-phenyl 2-methoxybenzoates with piperidine provides insights into reaction mechanisms and kinetics, crucial for understanding and designing chemical reactions in pharmaceutical synthesis (Um & Bae, 2011).
Anti-Alzheimer's Agents
- Study Insight: N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, designed based on the lead compound donepezil, show promising anti-Alzheimer's activity. This includes analogs with 4-methoxybenzoyl-piperidin, indicating the potential for developing new treatments for Alzheimer's disease (Gupta et al., 2020).
Conformational Analysis and Biological Investigation
- Study Insight: Studies on N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones indicate their potential pharmacological effects, including antibacterial and antioxidant activities. This research contributes to the development of new drugs with these properties (Mohanraj & Ponnuswamy, 2017).
将来の方向性
Piperidine derivatives, including “1-(3-Methoxybenzoyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could potentially be used as a template for the future development of more potent antimicrobial agents .
特性
IUPAC Name |
1-(3-methoxybenzoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRPCQATKQCALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



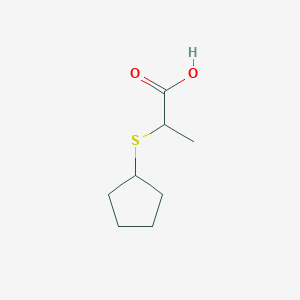

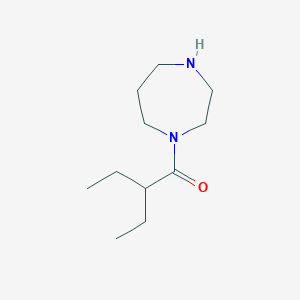

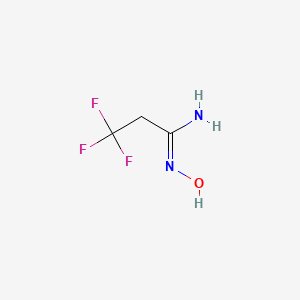
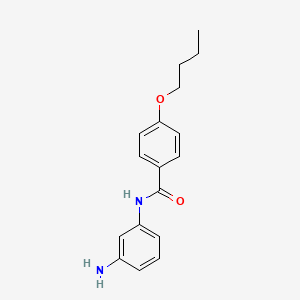

![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)
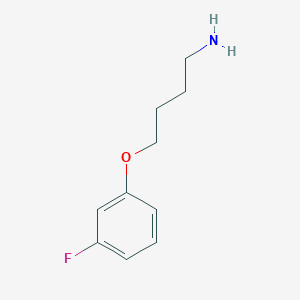


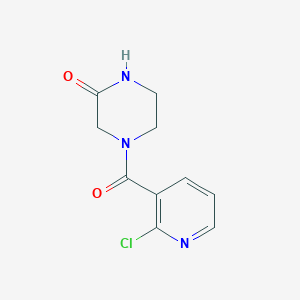
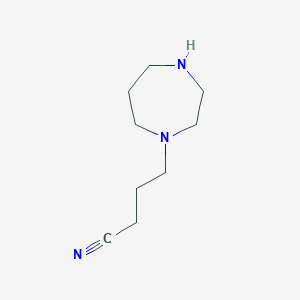
![1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine](/img/structure/B3072454.png)